

Technical Guide: 5-Chloro-4-iodo-2-methoxypyridine

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Compound of Interest

Compound Name: 5-Chloro-4-iodo-2-methoxypyridine

CAS No.: 1227602-85-8

Cat. No.: B3033864

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Core Identity & Structural Analysis

5-Chloro-4-iodo-2-methoxypyridine is a trisubstituted pyridine scaffold characterized by a unique halogen hierarchy. Its value in medicinal chemistry stems from the orthogonal reactivity of its substituents, allowing for precise, sequential functionalization—a technique known as "iterative cross-coupling."

Chemical Specifications

Property	Data
CAS Number	1227602-85-8
Molecular Formula	
Molecular Weight	269.47 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, , EtOAc; sparingly soluble in water
Storage	-20°C, Inert atmosphere, Light-sensitive (protect from photolysis of C-I bond)

Electronic Architecture & Substituent Effects

The molecule's reactivity is dictated by the interplay between the electron-rich methoxy group and the electron-withdrawing halogens.

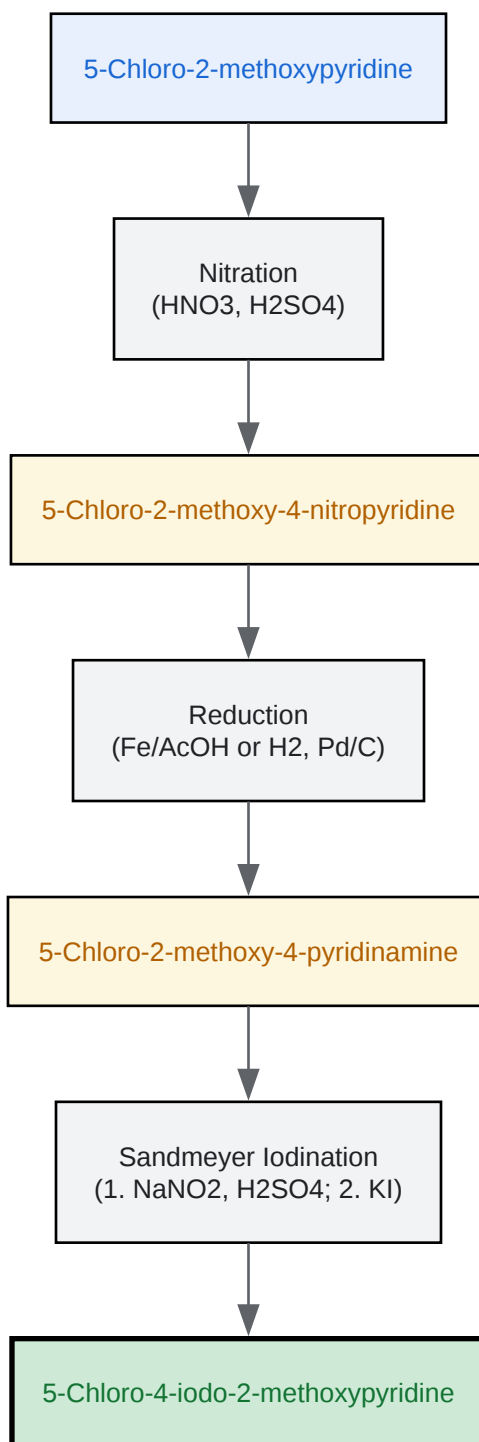
- C2-Methoxy (): Acts as a -donor (+M effect), increasing electron density at C3 and C5. However, the inductive withdrawal (-I) of the nitrogen atom keeps the ring generally electron-deficient compared to benzene.
- C4-Iodo (): The "soft" halogen. The C-I bond is the weakest (), making it the primary site for oxidative addition by transition metals ().
- C5-Chloro (): The "hard" halogen. The C-Cl bond is stronger (

), rendering it inert under standard conditions used to activate the C-I bond.

Synthetic Pathways

The synthesis of **5-Chloro-4-iodo-2-methoxypyridine** typically avoids direct halogenation of the parent pyridine due to poor regioselectivity. The most robust industrial route involves a functional group interconversion (FGI) strategy starting from a nitro-pyridine precursor.

Diagram: Synthesis Workflow



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Caption: Step-wise construction of the target scaffold via nitration-reduction-diazotization sequence.

Detailed Protocol: Sandmeyer Approach

Note: This protocol is adapted from standard methodologies for 4-halopyridines.

Step 1: Nitration

- Dissolve 5-chloro-2-methoxypyridine (1.0 eq) in conc.
at 0°C.
- Dropwise add fuming
(1.5 eq) while maintaining internal temperature
.
- Warm to 60°C for 2 hours. The methoxy group directs the nitro group to the para-position (C4) relative to the nitrogen, but steric hindrance from C5-Cl may require optimization.
 - Critical Check: Monitor by LCMS for the consumption of starting material.

Step 2: Reduction

- Suspend the nitro intermediate in EtOH/AcOH (3:1).
- Add Iron powder (Fe, 5.0 eq) and reflux for 1 hour.
- Filter through Celite to remove iron residues. Concentrate to yield 5-chloro-2-methoxy-4-pyridinamine.

Step 3: Iodination (The Critical Step)

- Suspend the amine (1.0 eq) in
at 0°C.
- Add
(1.2 eq) aqueous solution dropwise to form the diazonium salt. Stir for 30 min at 0°C.
- Add an aqueous solution of

(2.0 eq) slowly. Expect gas evolution (

).

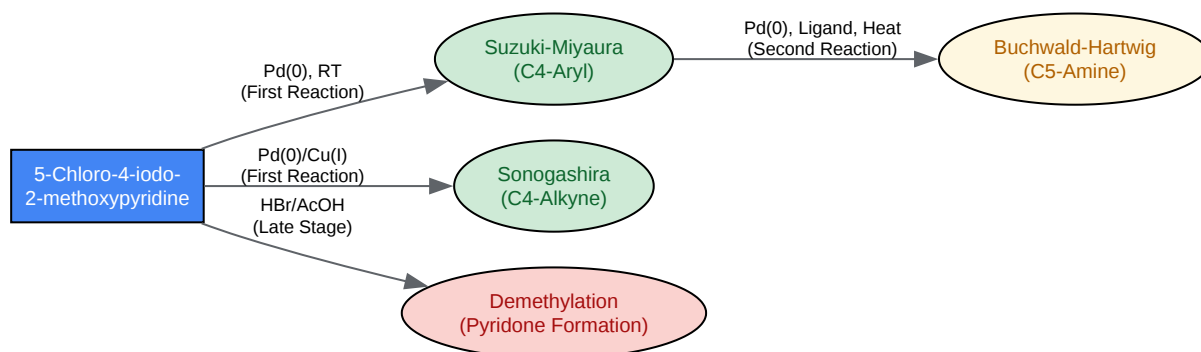
- Warm to room temperature and stir for 2 hours.
- Workup: Quench with saturated

(to remove iodine color), extract with EtOAc, and purify via flash column chromatography (Hexane/EtOAc).

Reactivity Profile & Applications

The primary utility of this compound is its ability to undergo chemoselective cross-coupling.

Diagram: Chemoselectivity Map



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Caption: Hierarchy of reactivity.[1] C4-I reacts first under mild conditions; C5-Cl requires forcing conditions.

Experimental Logic: Why C4-I over C5-Cl?

In Palladium-catalyzed cycles, the rate-determining step is often the oxidative addition of the aryl halide to the

species.

- Bond Energy:

vs.

. The weaker C-I bond breaks faster.

- Electronic Activation: The C4 position in pyridine is highly electron-deficient (para to nitrogen), facilitating nucleophilic attack and oxidative addition compared to the meta-position (C5).

Protocol: Selective Suzuki Coupling at C4

- Reagents: Compound (1.0 eq), Arylboronic acid (1.1 eq),
(5 mol%),
(2.0 eq).[1]
- Solvent: Dioxane/Water (4:1).[1]
- Conditions: Stir at room temperature or mild heat (40°C).
- Result: Exclusive coupling at C4. The C5-Cl bond remains intact for subsequent steps.

Characterization Data (Predicted)

Due to the specific substitution pattern, the NMR spectrum is distinct.

Nucleus	Signal	Multiplicity	Shift (ppm)	Assignment
1H NMR	H-6	Singlet	~8.15	Proton adjacent to Nitrogen and Chlorine (Deshielded).
1H NMR	H-3	Singlet	~7.20	Proton between Methoxy and Iodine (Shielded by OMe).
1H NMR	OMe	Singlet	~3.90	Methoxy group protons.
13C NMR	C-I	-	~110.0	Carbon attached to Iodine (High field).

References

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